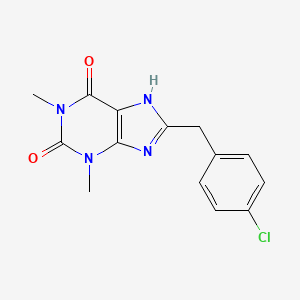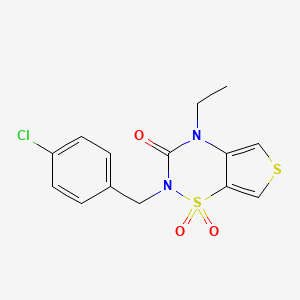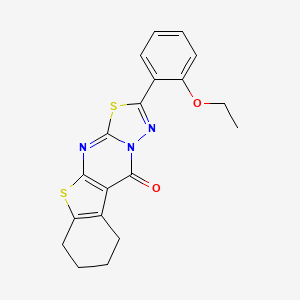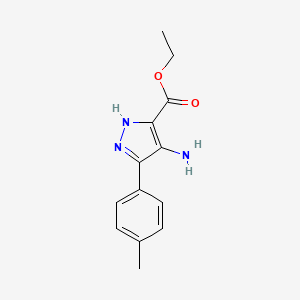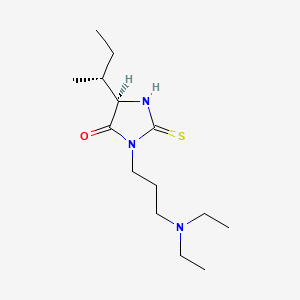
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- is a complex organic compound that belongs to the hydantoin family. Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the sec-butyl and diethylamino propyl groups, along with the thio substitution, makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- typically involves the following steps:
Formation of the Hydantoin Ring: The hydantoin ring can be synthesized through the reaction of an amino acid with urea under acidic or basic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Diethylamino Propyl Group: This can be achieved through nucleophilic substitution reactions where the hydantoin derivative reacts with diethylamino propyl halides.
Thio Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the hydantoin ring, converting it to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydantoin derivatives.
Aplicaciones Científicas De Investigación
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The thio group can play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar structure but with different substituents, used as an anticonvulsant.
Fosphenytoin: A prodrug of phenytoin, used for intravenous administration.
Uniqueness
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
86503-24-4 |
|---|---|
Fórmula molecular |
C14H27N3OS |
Peso molecular |
285.45 g/mol |
Nombre IUPAC |
(5R)-5-[(2R)-butan-2-yl]-3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H27N3OS/c1-5-11(4)12-13(18)17(14(19)15-12)10-8-9-16(6-2)7-3/h11-12H,5-10H2,1-4H3,(H,15,19)/t11-,12-/m1/s1 |
Clave InChI |
HNAUQBPBJFOYSP-VXGBXAGGSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H]1C(=O)N(C(=S)N1)CCCN(CC)CC |
SMILES canónico |
CCC(C)C1C(=O)N(C(=S)N1)CCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




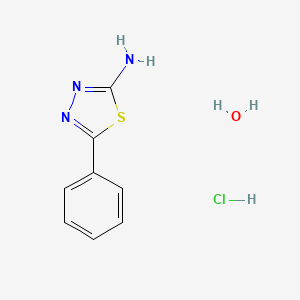
![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)

